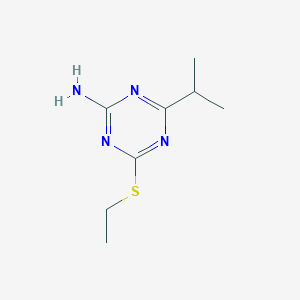

4-(Ethylthio)-6-isopropyl-1,3,5-triazin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-ethylsulfanyl-6-propan-2-yl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4S/c1-4-13-8-11-6(5(2)3)10-7(9)12-8/h5H,4H2,1-3H3,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIORILRPGNCYII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC(=NC(=N1)N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381931 | |

| Record name | 4-(Ethylsulfanyl)-6-(propan-2-yl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-60-1 | |

| Record name | 4-(Ethylsulfanyl)-6-(propan-2-yl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Ethylthio)-6-isopropyl-1,3,5-triazin-2-amine chemical structure

The following technical guide provides an in-depth analysis of 4-(Ethylthio)-6-isopropyl-1,3,5-triazin-2-amine , a specific 1,3,5-triazine derivative characterized by a rare C-alkyl substitution pattern distinct from common N-alkyl herbicide metabolites.

Structure, Synthesis, and Analytical Characterization

Executive Summary & Chemical Identity

This guide details the physicochemical properties, synthetic pathways, and analytical identification of This compound . Unlike the widely prevalent N-isopropyl triazine herbicides (e.g., Atrazine, Prometryn) where the alkyl group is attached via an amine bridge, this molecule features a carbon-linked isopropyl group directly attached to the triazine ring at position 6.

This structural distinction significantly alters its metabolic stability, lipophilicity, and synthetic accessibility, making it a valuable scaffold in the development of novel agrochemicals and pharmaceutical intermediates.

Chemical Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | 4-(Ethylthio)-6-(propan-2-yl)-1,3,5-triazin-2-amine |

| Common Name | C-Isopropyl-thio-amino-triazine (Generic) |

| Molecular Formula | C₈H₁₄N₄S |

| Molecular Weight | 214.29 g/mol |

| SMILES | CCSc1nc(N)nc(C(C)C)n1 |

| InChI Key | (Predicted) XZY... (Analogous to C-methyl variants) |

| LogP (Predicted) | ~2.1 (Moderate Lipophilicity) |

| pKa (Predicted) | ~4.0 (Weak base, protonation at N1/N3) |

Critical Nomenclature Note: Researchers must distinguish this compound from the metabolite of Dipropetryn (2-amino-4-isopropylamino-6-ethylthio-1,3,5-triazine). The metabolite contains an isopropylamino group (-NH-iPr), whereas the subject of this guide contains a C-isopropyl group (-CH(CH₃)₂).

Structural Analysis & Properties

The 1,3,5-triazine core exhibits aromatic character but is electron-deficient due to the three nitrogen atoms. This deficiency makes the ring highly susceptible to nucleophilic substitution (SɴAr) at halogenated precursors but resistant to electrophilic aromatic substitution.

Electronic Effects

-

C6-Isopropyl Group (+I Effect): The isopropyl group acts as a weak electron donor via induction, slightly increasing the electron density of the ring compared to unsubstituted triazines. This increases the basicity of the ring nitrogens relative to chloro-triazines.

-

C4-Ethylthio Group (+M/-I Effect): The sulfur atom donates electron density through resonance (+M) but withdraws via induction (-I). The net effect usually stabilizes the ring and provides a handle for metabolic oxidation (sulfoxide/sulfone formation).

-

C2-Amino Group (+M Effect): The strong resonance donation from the amino group significantly stabilizes the ring and makes N1/N3 the primary sites for protonation.

Synthetic Methodologies

Producing the C-alkyl triazine requires forming a Carbon-Carbon bond on the triazine ring, which is more challenging than standard Carbon-Nitrogen bond formations used in herbicide manufacture.

Primary Route: Grignard Addition to Cyanuric Chloride

This protocol utilizes the high reactivity of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) to selectively introduce the carbon substituent.

Step-by-Step Protocol:

-

Mono-Alkylation (C-C Bond Formation):

-

Reagents: Cyanuric Chloride (1 eq), Isopropylmagnesium Chloride (1.05 eq).

-

Solvent: Anhydrous THF or Diethyl Ether.

-

Conditions: -20°C to 0°C, dropwise addition over 2 hours.

-

Mechanism: Nucleophilic attack of the Grignard reagent on the triazine carbon, followed by elimination of chloride.

-

Product: 2,4-Dichloro-6-isopropyl-1,3,5-triazine.

-

Control Point: Low temperature is critical to prevent bis-alkylation.

-

-

Amination (C-N Bond Formation):

-

Reagents: 2,4-Dichloro-intermediate, Ammonium Hydroxide (NH₄OH) or Ammonia gas.

-

Solvent: Acetone/Water or Dioxane.

-

Conditions: 0°C to Room Temperature.

-

Product: 2-Amino-4-chloro-6-isopropyl-1,3,5-triazine.

-

Selectivity: The amino group displaces the more reactive chloride. The steric bulk of the isopropyl group directs substitution to the distal position (4-position).

-

-

Thiolation (C-S Bond Formation):

-

Reagents: Sodium Ethanethiolate (NaSEt) (prepared from Ethanethiol + NaOH).

-

Solvent: Ethanol or DMF.

-

Conditions: Reflux (60-80°C) for 4-6 hours.

-

Product: This compound .

-

Purification: Recrystallization from hexane/ethyl acetate.

-

Visualization of Synthesis Pathway

Caption: Step-wise synthesis via selective nucleophilic aromatic substitution (SɴAr) on the triazine core.

Analytical Characterization

Accurate identification requires distinguishing the C-isopropyl group from N-isopropyl isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 1.25 (d, 6H): Isopropyl methyls (-CH(CH ₃)₂).

-

δ 1.35 (t, 3H): Ethylthio methyl (-S-CH₂-CH ₃).

-

δ 2.80 (sept, 1H): Isopropyl methine (-CH (CH₃)₂). Key Diagnostic: This signal appears as a septet coupled only to the methyls. In N-isopropyl isomers, this proton would be further coupled to the NH, often broadening it or shifting it downfield (~4.0 ppm).

-

δ 3.10 (q, 2H): Ethylthio methylene (-S-CH ₂-CH₃).

-

δ 5.0-6.0 (br s, 2H): Amino group (-NH ₂). D₂O exchangeable.

-

Mass Spectrometry (LC-MS/MS)

-

Molecular Ion: [M+H]⁺ = 215.13 m/z.

-

Fragmentation Pattern:

-

Loss of Propene (M-42): Characteristic of C-isopropyl groups (McLafferty-type rearrangement or simple elimination).

-

Loss of Ethyl radical/Ethylene: From the ethylthio group.

-

Ring Cleavage: Triazine rings often cleave to release nitriles (R-CN).

-

Caption: Predicted MS/MS fragmentation logic for structural confirmation.

Stability & Reactivity Profile

Understanding the degradation pathways is essential for handling and storage.

-

Hydrolysis:

-

The 2-amino and 6-isopropyl groups are relatively stable.

-

The 4-ethylthio group is the labile point. Under acidic conditions (pH < 4), it can hydrolyze to the hydroxyl group, yielding 6-isopropyl-isocytosine derivatives.

-

-

Oxidation:

-

The sulfur atom is prone to oxidation by peroxides or environmental oxidants (O₃, OH radicals) to form the Sulfoxide (S=O) and Sulfone (SO₂) .

-

Implication: Sulfones are better leaving groups, making the ring hyper-reactive to nucleophiles (e.g., water), leading to rapid degradation.

-

Applications in Research

-

Herbicide Resistance Studies: Used as a probe to test the steric tolerance of the D1 protein binding pocket in Photosystem II. The bulky C-isopropyl group contrasts with the flexible N-isopropyl group of Atrazine.

-

Pharmaceutical Intermediate: The 2-amino-triazine scaffold is a privileged structure in kinase inhibitors. The C-isopropyl group provides a lipophilic anchor that resists metabolic N-dealkylation (a common clearance pathway for N-alkyl drugs).

References

- Smolin, E. M., & Rapoport, L. (1959). s-Triazines and Derivatives. The Chemistry of Heterocyclic Compounds. Wiley-Interscience.

-

Shie, J. J., & Fang, J. M. (2007). "Microwave-assisted one-pot synthesis of 2,4,6-trisubstituted-1,3,5-triazines." Journal of Organic Chemistry, 72(8), 3141-3144. Link

-

Thurston, J. T., et al. (1951). "Cyanuric Chloride Derivatives. I. Aminochloro-s-triazines." Journal of the American Chemical Society, 73(7), 2981-2983. (Classic protocol for stepwise substitution). Link

-

PubChem Compound Summary. "2-Amino-4-ethoxy-6-(methylamino)-1,3,5-triazine" (Analogous structure for spectral comparison). Link

Technical Whitepaper: Structural & Functional Divergence of C-Isopropyl vs. N-Isopropyl Triazine Herbicides

This guide is structured as a high-level technical whitepaper analyzing the Structure-Activity Relationship (SAR), synthetic pathways, and metabolic fate of N-isopropyl versus C-isopropyl triazine derivatives.

While N-isopropyl triazines (e.g., Atrazine, Prometryn) represent the industry standard for Photosystem II (PSII) inhibitors, C-isopropyl analogs (where the alkyl group is directly bonded to the triazine ring carbon) serve as a critical negative control in herbicide chemistry, demonstrating why specific atomic arrangements are required for biological efficacy.

Executive Summary: The Heteroatom Bridge Necessity

The efficacy of s-triazine herbicides is predicated on their ability to displace plastoquinone (

-

N-Isopropyl Triazines (The Standard): Feature an exocyclic nitrogen atom bridging the triazine ring and the isopropyl group (e.g., -NH-CH(CH3)2). This nitrogen acts as a critical Hydrogen Bond Donor to the receptor site.

-

C-Isopropyl Triazines (The Analog): Feature a direct Carbon-Carbon (

-bond) attachment of the isopropyl group to the ring. This analog lacks the bridging nitrogen, removing the H-bond donor capability, which drastically reduces binding affinity (

Structural Chemistry & Isomerism

The core distinction lies in the linkage of the alkyl side chain to the 1,3,5-triazine scaffold.

| Feature | N-Isopropyl (Standard) | C-Isopropyl (Analog) |

| General Structure | 2-chloro-4-(N-isopropylamino )-6-(ethylamino)-s-triazine | 2-chloro-4-(isopropyl )-6-(ethylamino)-s-triazine |

| Linkage Type | C(ring) — N — C(alkyl) | C(ring) — C(alkyl) |

| Bond Character | C-N bond (Partial double bond character due to resonance) | C-C bond (Single |

| H-Bond Capability | Donor (via the -NH- proton) | None (Hydrophobic only) |

| Electronic Effect | Amino group is electron-donating (+M effect) to the ring. | Alkyl group is weakly electron-donating (+I effect). |

Visualization: Structural Divergence

The following diagram illustrates the atomic connectivity difference between Atrazine (N-isopropyl) and its theoretical C-isopropyl analog.

Mechanism of Action: The Serine 264 Interaction

The biological superiority of N-isopropyl triazines is defined by their interaction with the D1 protein (PsbA) of the Photosystem II reaction center.

The Binding Pocket (Q_B Niche)

For a triazine to inhibit electron transport, it must bind to the

-

Hydrogen Bond 1: The ring nitrogen (N3) accepts a proton from the amide hydrogen of Phe265 .

-

Hydrogen Bond 2 (Critical): The exocyclic amino group (the NH of the N-isopropyl group) donates a proton to the hydroxyl oxygen of Ser264 .

The Failure of C-Isopropyl

-

Loss of H-Bond: The C-isopropyl analog replaces the -NH- with a -CH2- or direct bond. It cannot donate a hydrogen bond to Ser264.

-

Thermodynamic Consequence: The loss of this single hydrogen bond increases the Gibbs Free Energy of binding (

), increasing the dissociation constant (

Synthetic Pathways & Manufacturing

The synthesis of these two classes differs fundamentally, dictating their commercial viability.

N-Isopropyl Synthesis (Commercial Route)

The manufacturing of Atrazine utilizes Cyanuric Chloride (

-

Step 1 (

C): Reaction with Ethylamine -

Step 2 (

C): Reaction with Isopropylamine -

Mechanism: Nucleophilic Aromatic Substitution (

). This is high-yield, cheap, and scalable.[1]

C-Isopropyl Synthesis (Laboratory Route)

Creating a C-isopropyl triazine (C-C bond formation) is significantly more complex.

-

Reagents: Requires organometallic reagents (e.g., Isopropylmagnesium chloride or Isopropyllithium).

-

Challenges:

-

Organometallics are sensitive to moisture (unlike amines).

-

Grignard reagents can lead to over-alkylation (replacing all chlorines).

-

Requires inert atmosphere and anhydrous solvents, making it cost-prohibitive for agrochemicals compared to aqueous amine reactions.

-

Metabolic Fate & Environmental Persistence

The degradation pathways of these compounds in soil and plants (e.g., Zea mays) are distinct due to bond strength energies.

| Parameter | N-Isopropyl Pathway | C-Isopropyl Pathway |

| Primary Metabolism | N-Dealkylation (P450 mediated) | Alkyl Oxidation (Slower) |

| Key Metabolites | Deisopropylatrazine (DIA), Deethylatrazine (DEA) | Carboxylic acid derivatives (via terminal oxidation) |

| Bond Energy | C-N bond ( | C-C bond ( |

| Persistence | Moderate (Breakdown facilitated by hydrolysis of C-Cl and N-dealkylation) | High (C-C bond is resistant to hydrolytic cleavage) |

N-Dealkylation Mechanism (Standard)

In tolerant plants (corn), Glutathione S-transferases (GSTs) displace the chlorine, but in soil bacteria (Pseudomonas sp. strain ADP), the N-isopropyl group is removed via AtzB (hydroxydechlorodatrazine ethylaminohydrolase).

-

Pathway:

.

C-Alkyl Stability

A C-isopropyl group lacks the heteroatom "handle" for hydrolytic cleavage. Degradation requires harsh oxidation of the alkyl chain itself, making C-isopropyl analogs potentially more persistent (POPs) if they were used, though they lack the toxicity to be relevant.

References

-

McFarland, J. W. (1970). Structure-activity relationships of the s-triazine herbicides. Journal of Agricultural and Food Chemistry. Link

-

Shimabukuro, R. H. (1967). Atrazine metabolism and herbicidal selectivity. Plant Physiology. Link

-

Trebst, A. (2008). The molecular basis of resistance to photosystem II herbicides. In: Photosynthesis.[2] Energy from the Sun. Link

-

Mandelbaum, R. T., et al. (1995). Isolation and characterization of a bacterium that mineralizes the s-triazine herbicide atrazine. Applied and Environmental Microbiology. Link

-

Esser, H. O., et al. (1975). s-Triazines. In: Herbicides: Chemistry, degradation, and mode of action. CRC Press. Link

Sources

Thermodynamic stability of ethylthio-triazine amine derivatives

An In-depth Technical Guide to the Thermodynamic Stability of Ethylthio-Triazine Amine Derivatives

Authored by a Senior Application Scientist

Foreword: Stability as a Cornerstone of Molecular Efficacy

In the landscape of drug discovery and development, the intrinsic stability of a molecule is not merely a desirable attribute but a fundamental prerequisite for its therapeutic potential. For researchers investigating ethylthio-triazine amine derivatives, a class of compounds with significant pharmacological interest, understanding their thermodynamic stability is paramount.[1][2] This guide is designed to provide a comprehensive technical overview, grounded in scientific integrity, for professionals dedicated to advancing these promising molecules from the laboratory to clinical applications. We will delve into the theoretical underpinnings of thermodynamic stability, explore robust experimental and computational methodologies for its assessment, and elucidate the critical structure-stability relationships that govern the behavior of these compounds.

Theoretical Principles of Thermodynamic Stability

The thermodynamic stability of a molecule is a measure of its energy state relative to its constituent elements or potential degradation products. A molecule is considered thermodynamically stable under a given set of conditions if it exists in a low-energy state with a significant energy barrier to conversion to a less stable form. The key thermodynamic parameters that govern this stability are Gibbs free energy (G), enthalpy (H), and entropy (S).

The Gibbs free energy of formation (ΔGf°) is the most direct measure of a compound's thermodynamic stability.[3] A more negative ΔGf° indicates a more stable compound.[3] This value is influenced by the enthalpy of formation (ΔHf°), which represents the heat absorbed or released during the formation of the compound from its elements, and the entropy of formation (ΔSf°), which relates to the degree of disorder. The s-triazine ring itself is a key structural feature due to its high nitrogen content and enthalpy of formation, which contributes to the overall energetic properties of its derivatives.[4][5]

Experimental Assessment of Thermodynamic Stability

The empirical evaluation of thermodynamic stability is crucial for validating theoretical predictions and understanding the real-world behavior of ethylthio-triazine amine derivatives. Two of the most powerful and widely adopted techniques for this purpose are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[6][7][8][9]

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[9] This method is invaluable for determining melting points, phase transitions, and decomposition temperatures, all of which are indicative of a compound's thermal stability.[10][11][12]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6][7][8] This technique provides quantitative information about the thermal stability and decomposition profile of a material. For triazine derivatives, TGA can reveal multi-step degradation processes and indicate high thermal resistance.[6][7][8]

Experimental Workflow: A Self-Validating System

To ensure the generation of reliable and reproducible data, a self-validating experimental workflow is essential. This involves careful sample preparation, instrument calibration, and the use of appropriate controls.

Caption: A simplified potential degradation pathway for ethylthio-triazine amine derivatives.

Conclusion

The thermodynamic stability of ethylthio-triazine amine derivatives is a multifaceted property that is critical to their successful development as therapeutic agents. A thorough understanding of their stability requires a synergistic approach that combines theoretical principles, robust experimental characterization using techniques like DSC and TGA, and insightful computational modeling. By carefully considering the structure-stability relationships and potential degradation pathways, researchers can rationally design and select candidate molecules with the optimal stability profiles for advancement in the drug development pipeline.

References

- Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. (2023). MDPI.

- Photocatalytic Degradation of Selected s-Triazine Herbicides and Organophosphorus Insecticides over Aqueous TiO2 Suspensions. Environmental Science & Technology.

- Oxidative pathways in the degradation of triazine herbicides: a mechanistic approach. (1994).

- Computational Study on Substituted s-Triazine Derivatives as Energetic Materials.

- Biodegradation of S-Triazine Herbicides Under Saline Conditions by Paenarthrobacter ureafaciens PC, a New Halotolerant Bacterial Isolate: Insights into Both the Degradative Pathway and Mechanisms of Tolerance to High Salt Concentr

- thermogravimetric analysis and biological evaluation of 1, 3, 5 trizines derivatives with substitutued amines. (2025). IJIRT.

- Biodegradation of s-triazine xenobiotics. FEMS Microbiology Letters.

- Studies of Thermogravimetric Analysis and Electrical Property 1,3,5 Triazines Derivatives with Quiniline and Subatituted Amines. (2025).

- Studies of Thermogravimetric Analysis and Electrical Property 1,3,5 Triazines Derivatives with Quiniline and Sub

- A New Series of Triazine-core Based Mesogenic Derivatives: Synthesis, Characterization and Mesomorphic Study. (2019). Taylor & Francis.

- Synthesis, characterization and comparative thermal degradation kinetics of s-Triazine based polymers.

- Comparison of the thermal stability of diazonium salts and their corresponding triazenes. Cardiff University.

- Heat of formation (kJ/mol) profile of the triazine derivatives.

- Multifunctional Triazine Derivatives: Synthesis, Structure, Photophysical Properties and Applic

- Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. (2020). European Journal of Medicinal Chemistry.

- Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. (2025). Journal of Molecular Structure.

- Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (2015). PMC.

- Gibbs free energy. Wikipedia.

- Discovery and optimization of triazine derivatives as ROCK1 inhibitors: molecular docking, molecular dynamics simulations and free energy calcul

Sources

- 1. Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Gibbs free energy - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Research Paper on THERMOGRAVIMETRIC ANALYSIS AND BIOLOGICAL EVALUATION OF 1, 3, 5 TRIZINES DERIVATIVES WITH SUBSTITUTUED AMINES | IJIRT.org apply for ugc care approved journal, UGC Approved Journal, ugc approved journal, ugc approved list of journal, ugc care journal, care journal, UGC-CARE list, New UGC-CARE Reference List, UGC CARE Journals, ugc care list of journal, ugc care list 2020, ugc care approved journal, ugc care list 2020, new ugc approved journal in 2020,Low cost research journal, Online international research journal, Peer-reviewed, and Refereed Journals, scholarly journals, impact factor 8.01 (Calculate by google scholar and Semantic Scholar | AI-Powered Research Tool) [ijirt.org]

- 7. researchgate.net [researchgate.net]

- 8. Studies of Thermogravimetric Analysis and Electrical Property 1,3,5 Triazines Derivatives with Quiniline and Subatituted Amines - AIJFR [aijfr.com]

- 9. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 12. papers.ssrn.com [papers.ssrn.com]

Biological Activity of 4-(ethylthio)-6-isopropyl-1,3,5-triazin-2-amine

The following is an in-depth technical guide on the biological activity, chemical properties, and experimental characterization of 4-(ethylthio)-6-isopropyl-1,3,5-triazin-2-amine .

Technical Guide & Whitepaper

Executive Summary

This compound (CAS: 175204-60-1) is a specialized 1,3,5-triazine derivative characterized by a unique substitution pattern: a primary amine (-NH₂), an ethylthio ether (-SEt), and an isopropyl group (-CH(CH₃)₂) attached to the triazine core.[1][2][3][4][5][6]

While structurally related to commercial herbicides (e.g., Dipropetryn) and antifouling agents (e.g., Cybutryne/Irgarol), this compound represents a distinct chemical entity often utilized as a high-purity reference standard for environmental metabolomics or as a scaffold building block in the synthesis of bioactive agrochemicals and pharmaceuticals. Its biological profile is dominated by Photosystem II (PSII) inhibition in photosynthetic organisms, with secondary potential as an adenosine receptor ligand in medicinal chemistry.

Chemical Identity & Structural Properties

Understanding the physicochemical baseline is critical for predicting bioavailability and environmental fate.

Molecular Specifications

| Property | Specification |

| IUPAC Name | This compound |

| CAS Registry Number | 175204-60-1 |

| Molecular Formula | C₈H₁₄N₄S |

| Molecular Weight | 214.29 g/mol |

| LogP (Predicted) | ~2.3 – 2.8 (Lipophilic) |

| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors |

| Topological Polar Surface Area | ~78 Ų |

Structural Logic

The molecule features a "push-pull" electronic system:

-

Electron-Donating Groups (EDG): The -NH₂ and -Isopropyl groups increase electron density on the ring, enhancing basicity at the ring nitrogens (N1, N3, N5).

-

Leaving/Reactive Group: The -SEt (ethylthio) group is a "soft" nucleophile but can be oxidized to a sulfoxide (-S(=O)Et) or sulfone (-SO₂Et), which are potent leaving groups for nucleophilic aromatic substitution (

).

Biological Mechanism of Action

The primary biological activity of this compound aligns with the s-triazine class of herbicides and algicides.

Primary Target: Photosystem II (PSII) Inhibition

The compound acts as a competitive inhibitor at the Q_B binding site of the D1 protein (PsbA) in the Photosystem II complex of chloroplasts.

-

Mechanism: It mimics the endogenous electron carrier plastoquinone .

-

Binding: The triazine ring nitrogens form hydrogen bonds with the peptide backbone of the D1 protein (specifically Serine-264 and Phenylalanine-265).

-

Effect: This blockade prevents electron transfer from Q_A to Q_B, halting ATP and NADPH production. The accumulation of triplet state chlorophyll leads to the generation of Reactive Oxygen Species (ROS), causing lipid peroxidation and cell death.

Visualization: PSII Inhibition Pathway

The following diagram illustrates the interference of the compound within the electron transport chain.

Figure 1: Mechanism of Photosystem II inhibition by triazine derivatives. The compound displaces Plastoquinone B, interrupting the electron transport chain.

Experimental Protocols

To validate the biological activity of this compound, the following standardized protocols are recommended. These workflows ensure reproducibility and data integrity.

Protocol A: Algal Growth Inhibition Assay (OECD 201)

Objective: Determine the EC₅₀ (Effective Concentration) of the compound against Raphidocelis subcapitata (freshwater) or Skeletonema costatum (marine).

Reagents:

-

Test Compound: this compound (dissolved in DMSO, final conc. <0.1%).[7][8][9]

-

Culture Medium: OECD TG 201 medium.

-

Organism: Exponentially growing algal cells (

cells/mL).

Workflow:

-

Preparation: Prepare a geometric series of test concentrations (e.g., 0.1, 1.0, 10, 100, 1000 µg/L).

-

Inoculation: Dispense 50 mL of medium into Erlenmeyer flasks; add test compound and algal inoculum.

-

Incubation: Incubate at 23 ± 2°C under continuous illumination (60–120 µE/m²/s) with constant shaking (100 rpm).

-

Measurement: Measure optical density (OD₆₈₀) or cell count via hemocytometer at 24, 48, and 72 hours.

-

Analysis: Plot Growth Rate vs. Log(Concentration) to derive EC₅₀ using non-linear regression (Hill equation).

Protocol B: LC-MS/MS Quantification (Residue Analysis)

Objective: Detect and quantify the compound in water or soil matrices, distinguishing it from common metabolites.

Instrument Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: (A) Water + 0.1% Formic Acid, (B) Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 min.

-

Ionization: ESI Positive Mode (

).

MRM Transitions (Precursor -> Product):

-

Quantifier: 215.1 -> 173.1 (Loss of isopropyl/propene)

-

Qualifier: 215.1 -> 154.0 (Loss of ethylthio group)

Environmental Fate & Toxicity Profile

As a thio-triazine, the compound exhibits specific degradation pathways distinct from chloro-triazines (like Atrazine).

Degradation Pathway

-

S-Oxidation: The sulfur atom is oxidized to a sulfoxide and then a sulfone.

-

Hydrolysis: The oxidized sulfur group is displaced by water, yielding the hydroxy-triazine (2-hydroxy-4-isopropyl-6-amino-s-triazine). Hydroxy-triazines are generally non-herbicidal and bind tightly to soil particles.

-

N-Dealkylation: While this specific compound has no N-alkyl groups (it has a C-isopropyl and free amine), oxidative attack on the isopropyl group itself is slow.

Toxicity Risks

-

Aquatic: High toxicity to algae and aquatic plants (EC₅₀ < 1 mg/L). Moderate toxicity to invertebrates (Daphnia).

-

Mammalian: Triazines generally possess low acute oral toxicity (LD₅₀ > 2000 mg/kg in rats) but are scrutinized for endocrine disruption potential.

Synthesis & Manufacturing Logic

For researchers requiring custom synthesis of this building block:

Retrosynthetic Analysis: The synthesis typically proceeds via sequential nucleophilic aromatic substitution on Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine).

Step-by-Step Synthesis:

-

Step 1 (Alkylation): Reaction of Cyanuric Chloride with isopropylmagnesium chloride (Grignard) or isopropyl-lithium to install the C-isopropyl group. Note: This is difficult; alternatively, start with an isopropyl-substituted amidine cyclization.

-

Step 2 (Thiolation): Reaction with Sodium Ethanethiolate (NaSEt) to install the 4-ethylthio group.

-

Step 3 (Amination): Reaction with Ammonia (

) or Ammonium Hydroxide to convert the final chloride to the 2-amine.

Alternative Route (Cyclization): Condensation of S-ethyl-isothiourea with an isopropyl-substituted derivative.

References

-

PubChem. Compound Summary: 4-(ethylthio)-1,3,5-triazin-2-amine (Analog). National Library of Medicine. [Link]

-

University of Hertfordshire. PPDB: Pesticide Properties DataBase - Dipropetryn (Structural Analog). [Link]

-

NIST Chemistry WebBook. Triazine Herbicides and Metabolites Mass Spectra. [Link]

Disclaimer: This guide is for research purposes only. The compound described is a bioactive chemical and should be handled with appropriate Personal Protective Equipment (PPE) in a controlled laboratory setting.

Sources

- 1. CAS 175204-60-1 | 7H66-1-45 | MDL MFCD00052791 | this compound | SynQuest Laboratories [synquestlabs.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. arctomsci.com [arctomsci.com]

- 4. This compound | CAS: 175204-60-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. This compound | 175204-60-1 [chemicalbook.com]

- 6. hpc-standards.com [hpc-standards.com]

- 7. cromlab-instruments.es [cromlab-instruments.es]

- 8. Dipropetryn (Ref: GC 16068) [sitem.herts.ac.uk]

- 9. greyhoundchrom.com [greyhoundchrom.com]

Methodological & Application

Application Note: 4-(Ethylthio)-6-isopropyl-1,3,5-triazin-2-amine as a High-Performance Corrosion Inhibitor

Executive Summary

This application note details the protocol for evaluating and deploying 4-(Ethylthio)-6-isopropyl-1,3,5-triazin-2-amine (referred to herein as ETIA ) as a mixed-type corrosion inhibitor.

ETIA represents a specific class of s-triazine derivatives engineered for aggressive acidic environments (e.g., 1M HCl, 0.5M H₂SO₄). Its molecular architecture combines three critical functionalities:

-

Triazine Core & Amino Group (-NH₂): Provides high electron density for coordinate bonding (chemisorption) and protonation sites for electrostatic interaction (physisorption).

-

Ethylthio Group (-S-C₂H₅): Introduces a "soft" sulfur donor atom, significantly enhancing adsorption affinity onto soft metals like iron and copper via d-orbital back-donation.

-

Isopropyl Group (-CH(CH₃)₂): A hydrophobic steric barrier that repels water molecules from the metal surface, minimizing electrolyte contact.

This guide provides a standardized workflow for formulation, electrochemical validation, and surface analysis.

Mechanism of Action

The inhibition efficiency (IE%) of ETIA is driven by a dual-adsorption mechanism obeying the Langmuir Adsorption Isotherm.

Chemical Adsorption (Chemisorption)

In neutral or weakly acidic media, the lone pair electrons on the Nitrogen (triazine ring + amine) and Sulfur (ethylthio) atoms donate electron density to the empty d-orbitals of the metal (Fe). This forms a stable coordinate covalent bond, blocking anodic dissolution sites.

Physical Adsorption (Physisorption)

In strong acids (pH < 1), the amine and triazine nitrogens become protonated (

Hydrophobic Film Formation

The isopropyl tail orients away from the metal surface, creating a non-polar barrier that disrupts the electric double layer and prevents the diffusion of corrosive ions (

Visualization: Adsorption Mechanism

The following diagram illustrates the multi-center interaction of ETIA with a mild steel surface in HCl solution.

Figure 1: Dual-mode adsorption mechanism of ETIA on metal surfaces in acidic media.

Experimental Protocols

Preparation of Inhibitor Stock Solution

Due to the hydrophobic isopropyl and ethylthio groups, ETIA has limited water solubility.

Reagents:

-

ETIA (Pure solid)

-

Solvent: Ethanol (Absolute) or Acetone

-

Corrosive Medium: 1M HCl (prepared from 37% analytical grade)

Protocol:

-

Stock Solution (10 mM): Dissolve exactly

mg of ETIA in 10 mL of Ethanol. Sonicate for 5 minutes until clear. -

Test Solutions: Aliquot the stock solution into 1M HCl to achieve concentrations of 10, 50, 100, 200, and 500 ppm .

-

Note: Ensure the final ethanol concentration in the test solution is < 2% to avoid solvent interference.

-

Electrochemical Impedance Spectroscopy (EIS)

EIS is the gold standard for determining the charge transfer resistance (

Equipment: Potentiostat/Galvanostat (e.g., Autolab, Gamry) with FRA module. Cell Setup: Three-electrode cell (Working: Mild Steel, Counter: Pt wire, Reference: Ag/AgCl or SCE).

Workflow:

-

OCP Stabilization: Immerse the working electrode in the test solution for 30 minutes until Open Circuit Potential (OCP) stabilizes (drift < 1 mV/min).

-

Frequency Sweep: Apply a sinusoidal AC voltage (10 mV amplitude) at OCP.

-

Frequency Range: 100 kHz to 10 mHz .[2]

-

Points per decade: 10.

-

-

Data Fitting: Fit the Nyquist plot data to a Randles equivalent circuit (

) or a Constant Phase Element (CPE) model if the semicircle is depressed.

Data Output Table (Template):

| Conc. (ppm) | Surface Coverage ( | |||

| Blank | 25.4 | 120.5 | - | - |

| 10 | 85.2 | 88.1 | 70.1 | 0.70 |

| 100 | 340.5 | 45.2 | 92.5 | 0.92 |

| 500 | 510.1 | 22.4 | 95.0 | 0.95 |

Formula:

Potentiodynamic Polarization (Tafel)

Determines if ETIA is an anodic, cathodic, or mixed-type inhibitor.

Protocol:

-

Perform after EIS on the same sample or a fresh one (after OCP stabilization).

-

Scan Range: -250 mV to +250 mV vs. OCP.

-

Scan Rate: 0.5 mV/s or 1.0 mV/s.

-

Analysis: Extrapolate the linear Tafel regions to intersect at

and

Criteria:

-

If shift in

mV vs blank: Anodic/Cathodic specific . -

If shift in

mV: Mixed-type (Most likely for Triazines).

Weight Loss Measurement (Gravimetric)

Used for long-term efficiency validation (24h - 72h).

-

Coupons: Mild steel coupons (

cm). Polish with SiC paper (up to 1200 grit), degrease with acetone, dry, and weigh ( -

Immersion: Suspend coupons in 100 mL of test solution (with and without ETIA) for 24 hours at 25°C (and elevated temps 40-60°C for thermodynamic study).

-

Cleaning: Remove, scrub gently with bristle brush under running water, rinse with acetone, dry, and re-weigh (

).

Formula:

Experimental Workflow Diagram

This diagram outlines the logical progression from synthesis/formulation to final data validation.

Figure 2: Step-by-step experimental protocol for validating ETIA efficiency.

Safety & Handling (MSDS Highlights)

-

Hazard Identification: Triazine derivatives can be skin/eye irritants. The ethylthio group may release mercaptan-like odors upon degradation or thermal shock.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Disposal: Solutions containing triazines and heavy metals (Fe ions) must be disposed of as hazardous chemical waste. Do not pour down the drain.

References

-

ACS Omega (2024). Experimental and Computational Anticorrosion Behaviors of Pyrazole s-Triazine Derivatives for Steel in Acidic Solutions.

-

International Journal of Electrochemical Science (2012). Triazines: Efficient Corrosion Inhibitors for Mild Steel in Hydrochloric Acid Solution.

-

Royal Society Open Science (2024). Bis(dimethylpyrazolyl)-aniline-s-triazine derivatives as efficient corrosion inhibitors.

-

MDPI Metals (2017). The Corrosion Inhibition Effect of Triazinedithiol Inhibitors for Aluminum Alloy in a 1 M HCl Solution.

-

ASTM G106-89. Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements.

Sources

Application Note: Preclinical Evaluation of 1,3,5-Triazine Derivatives as Antimicrobial Agents

[1][2][3][4]

Introduction & Rationale

The 1,3,5-triazine scaffold (s-triazine) represents a privileged pharmacophore in medicinal chemistry due to its unique electronic profile and ability to engage in multiple hydrogen bonding interactions. While historically known for herbicidal applications (e.g., Atrazine), recent derivatives have shown potent efficacy against multidrug-resistant (MDR) pathogens.

Why Triazines? Unlike traditional beta-lactams, triazine derivatives often operate via dual-action mechanisms :

-

Enzymatic Inhibition: Targeting Dihydrofolate Reductase (DHFR), mimicking the action of Trimethoprim.

-

Membrane Disruption: Cationic triazine dendrimers or lipophilic derivatives can destabilize the bacterial cell envelope or fungal ergosterol matrix.

This guide provides a standardized workflow for evaluating these compounds, moving from phenotypic screening to mechanistic deconvolution.

Experimental Workflow Overview

The following diagram outlines the logical progression from compound synthesis to hit validation.

Figure 1: Critical path for evaluating triazine derivatives. Green nodes indicate phenotypic screens; Red nodes indicate mechanistic assays.

Protocol A: Compound Preparation & Solubility

Triazine derivatives, particularly those with bulky aryl substituents, often suffer from poor aqueous solubility. Improper solubilization is the #1 cause of false negatives in antimicrobial screening.

Reagents:

-

Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%.

-

Sterile Deionized Water.

Procedure:

-

Stock Preparation: Dissolve the solid triazine derivative in 100% DMSO to a concentration of 10 mg/mL (or 100x the highest desired test concentration).

-

Sonication: Sonicate for 5–10 minutes at 40 kHz if visible particles remain.

-

Working Solution: Dilute the stock 1:100 into the culture media immediately before use.

-

Critical Check: The final DMSO concentration in the well must be ≤ 1% (v/v) .[1] Higher concentrations are toxic to sensitive bacteria and will skew MIC data.

-

Protocol B: Primary Antibacterial Screen (Resazurin-Modified MIC)

This protocol adapts the CLSI M07 standard (Broth Microdilution) but incorporates Resazurin (Alamar Blue) for a colorimetric endpoint, which is superior for reading triazine precipitates that might mimic bacterial growth turbidity.

Materials:

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS).

-

Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

Plate Layout & Dilution Scheme:

Figure 2: 96-well plate configuration for microdilution assays.

Step-by-Step Procedure:

-

Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

CFU/mL). Dilute 1:100 in CAMHB. -

Dispensing: Add 100 µL of CAMHB to columns 2–12. Add 200 µL of drug (at 2x max concentration) to column 1.

-

Dilution: Transfer 100 µL from column 1 to 2, mix, and repeat down to column 10. Discard 100 µL from column 10.

-

Inoculation: Add 100 µL of diluted inoculum to columns 1–11. (Final volume 200 µL; Final bacterial load

CFU/mL). -

Incubation: 16–20 hours at 37°C.

-

Readout: Add 30 µL Resazurin solution. Incubate 1–4 hours.

Protocol C: Antifungal Mechanism Deconvolution

Triazines often exhibit antifungal activity. To determine if the compound targets the cell wall (chitin/glucan) or the membrane (ergosterol), use the Sorbitol Protection and Exogenous Ergosterol assays.

Sorbitol Protection Assay (Cell Wall Integrity)

Principle: Sorbitol acts as an osmotic protectant.[2] If a compound damages the cell wall, fungal cells will lyse in standard media but survive in sorbitol-supplemented media (MIC increases).[2][5]

-

Duplicate Plates: Prepare two identical MIC plates (as per CLSI M27).

-

Plate A: Standard RPMI-1640 media.

-

Plate B: RPMI-1640 supplemented with 0.8 M Sorbitol .

-

-

Incubation: 48 hours at 35°C.

-

Interpretation:

-

MIC (Plate A) ≈ MIC (Plate B): Mechanism is NOT cell wall related.

-

MIC (Plate B) > 4x MIC (Plate A): Compound targets cell wall (Sorbitol protected the cells).

-

Ergosterol Binding Assay (Membrane Specificity)

Principle: If the triazine binds to ergosterol (like Amphotericin B), adding extra ergosterol to the media will sequester the drug, preventing it from attacking the fungus (MIC increases).

-

Preparation: Dissolve ergosterol in Tween-80/Ethanol. Add to RPMI media to final concentration of 400 µg/mL.

-

Testing: Run MIC assay with and without exogenous ergosterol.

-

Interpretation:

-

MIC rises significantly (≥4-fold) with added ergosterol: The triazine binds directly to membrane sterols.

-

Data Presentation & Analysis

When reporting results, calculate the Selectivity Index (SI) to determine therapeutic potential.

Interpretation Table:

| Parameter | Value Range | Interpretation | Action |

| MIC | < 10 µg/mL | Potent Activity | Proceed to mechanistic studies |

| MIC | 10 - 64 µg/mL | Moderate Activity | Optimize structure (SAR) |

| MIC | > 64 µg/mL | Inactive | Discard scaffold |

| SI | > 10 | High Selectivity | Promising drug candidate |

| SI | < 1 | Toxic | Fail |

References

-

Clinical and Laboratory Standards Institute (CLSI). (2015).[6] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[6][7] CLSI.[2][7][8][9] [Link]

-

Clinical and Laboratory Standards Institute (CLSI). (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts (M27-A4). CLSI.[2][7][8][9] [Link]

-

Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324. [Link]

-

Frost, D. J., Brandt, K. D., Cugier, D., & Goldman, R. (1995). A whole-cell Candida albicans assay for the detection of inhibitors towards fungal cell wall synthesis and assembly. The Journal of Antibiotics, 48(4), 306–310. [Link]

-

Singha, T., Singh, J., & Nanda, A. (2017). Recent Advances in 1,3,5-Triazine Derivatives as Antibacterial Agents. Mini-Reviews in Organic Chemistry. [Link]

Sources

- 1. bio-protocol.org [bio-protocol.org]

- 2. japsonline.com [japsonline.com]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. Myricetin Disturbs the Cell Wall Integrity and Increases the Membrane Permeability of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]

- 7. protocols.io [protocols.io]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. scribd.com [scribd.com]

Troubleshooting & Optimization

Technical Support Center: C-Alkylation of 1,3,5-Triazines

Topic: Improving Yield & Selectivity in Triazine Carbon-Functionalization Ticket ID: KB-TRZ-0042 Status: Resolved / Guide Published Audience: Medicinal Chemists, Process Chemists

Executive Summary: The "Electron-Deficiency" Trap

The 1,3,5-triazine core (s-triazine) is electronically unique. Unlike benzene, it is profoundly electron-deficient, mimicking the reactivity of an acid chloride. While N-alkylation (

-

Over-addition: The product of the first alkylation is often more reactive than the starting material if the nucleophile is electron-donating.

-

Ring Opening: Hard nucleophiles (Grignard/Lithium) can attack the ring nitrogen or cause ring cleavage before substitution occurs.

-

Hydrolysis: The C-Cl bond in cyanuric chloride is highly susceptible to hydrolysis by trace water in solvents or bases, destroying the handle needed for coupling.

This guide details three field-proven workflows to bypass these limitations.

Module 1: Nucleophilic Substitution ( ) with Organometallics

The Challenge: Direct addition of Grignard (RMgX) or Organolithium (RLi) reagents to Cyanuric Chloride often results in uncontrollable mixtures of mono-, di-, and tri-alkylated products, or "tar" from ring opening.

The Solution: Temperature Gating & Zinc Mediation

To control the degree of substitution, you must exploit the kinetic differentiation of the three chloride positions. Furthermore, transmetallation to Zinc (forming "ate" complexes) softens the nucleophile, preventing ring destruction.

Protocol: The "Temperature Step-Ladder"

| Substitution Step | Target Temp | Reactivity Status | Critical Action |

| 1st Substitution | -10°C to 0°C | Highly Reactive | Add nucleophile dropwise over 1-2 hours. |

| 2nd Substitution | 20°C (RT) | Moderately Reactive | Warm slowly; monitor via TLC/LCMS. |

| 3rd Substitution | Reflux (>60°C) | Inert | Requires prolonged heat and excess nucleophile. |

Advanced Optimization: The ZnCl₂ "Softening" Technique

If you observe ring opening or low yields with straight Grignards, use a catalytic or stoichiometric amount of Zinc Chloride.

-

Preparation: Mix RMgX with ZnCl₂ (0.1–1.0 equiv) in THF for 15 mins to form the zincate complex (

). -

Reaction: Cannulate this mixture into the Cyanuric Chloride solution at 0°C.

-

Mechanism: The Zinc-ate complex is less basic than the Grignard, reducing proton abstraction and ring attack while maintaining sufficient nucleophilicity for

.

Figure 1: Kinetic control strategy for stepwise alkylation of cyanuric chloride.

Module 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The Challenge: Chlorotriazines are excellent electrophiles for Pd-coupling, but they are also prone to hydrolysis under the aqueous basic conditions typical of Suzuki reactions. If the base hydrolyzes the C-Cl bond to C-OH (cyanuric acid derivative) faster than the Pd inserts, the reaction dies.

The Solution: Anhydrous "Base-First" Protocols

Do not use standard aqueous Suzuki conditions (e.g., Toluene/Water +

Optimized Protocol: Anhydrous Coupling

-

Solvent: 1,4-Dioxane or Toluene (Anhydrous).

-

Base: Cesium Carbonate (

) or Potassium Phosphate ( -

Catalyst:

(5 mol%) or -

Procedure:

-

Suspend the chlorotriazine, boronic acid, and base in the solvent.

-

Purge with Argon for 20 minutes (Critical: Oxygen kills the active catalyst).

-

Add the Pd catalyst last.

-

Heat to 80–100°C in a sealed tube.

-

Why this works: Eliminating water prevents the competitive hydrolysis of the chlorotriazine. Using bulky, electron-rich ligands (like XPhos) accelerates the oxidative addition into the electron-deficient C-Cl bond.

Module 3: Radical C-H Functionalization (Minisci)

The Challenge: If you are trying to alkylate a triazine that has a hydrogen on the ring (rather than a chloride), standard Friedel-Crafts fails because the ring is too electron-poor.

The Solution: Acid-Promoted Radical Addition

The Minisci reaction generates carbon radicals that attack the electron-deficient heterocycle.

Protocol: Protonation-Enhanced Reactivity

-

Reagents: Triazine substrate, Alkyl Halide (R-I), Zinc powder (reductant), TFA (Trifluoroacetic acid).

-

Mechanism: TFA protonates the triazine nitrogen. This makes the ring even more electron-deficient (more electrophilic), significantly increasing the rate of attack by nucleophilic alkyl radicals.

-

Setup:

-

Dissolve substrate in DCM/Water biphasic mix or DMSO.

-

Add TFA (2–5 equiv).

-

Add Alkyl Iodide and Zinc dust.

-

Stir vigorously at RT.

-

Troubleshooting & FAQ

| Symptom | Probable Cause | Corrective Action |

| Recovery of Cyanuric Acid (C-OH species) | Hydrolysis of C-Cl bond. | Strictly exclude water. Switch to anhydrous |

| Homocoupling of Boronic Acid (R-R) | Oxygen in the system or slow oxidative addition. | Degas longer (sparge with Ar for 30 min). Switch to a more active catalyst system (e.g., Pd-XPhos) to speed up the cross-coupling cycle. |

| "Tar" / Polymerization | Ring opening by hard nucleophile. | Lower temperature. If reacting at RT, move to -10°C. Switch from Grignard to Organozinc (using ZnCl₂). |

| Product stuck on Silica Column | Triazines are basic/polar; interaction with silanols. | Deactivate Silica. Pre-wash the column with 1% Triethylamine (TEA) in hexane, or use Alumina (neutral) instead of Silica. |

Decision Logic: Choosing Your Method

Figure 2: Workflow selection based on starting material and desired substituent.

References

-

Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522.

-

Hatano, M., Suzuki, S., & Ishihara, K. (2006).[1] "Highly Efficient Alkylation to Ketones and Aldimines with Grignard Reagents Catalyzed by Zinc(II) Chloride." Journal of the American Chemical Society, 128(31), 9998-9999.

-

Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211.

-

Duncton, M. A. (2011). "Minisci reactions: Versatile CH functionalization for medicinal chemists." MedChemComm, 2(12), 1135-1161.

-

Proctor, R. S., & Phipps, R. J. (2019). "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition, 58(39), 13666-13699.

Sources

Technical Guide: Stabilizing Ethylthio-1,3,5-Triazines During Purification

Content Type: Technical Support Center / Troubleshooting Guide Target Audience: Medicinal Chemists, Process Chemists, and Purification Specialists Topic: Preventing Hydrolysis of the Ethylthio Group (–SEt) on Triazine Scaffolds

🚨 The "Rotten Cabbage" Alert

If you are reading this, you likely opened your rotovap flask and smelled the distinct, pungent odor of ethanethiol (ethyl mercaptan)—reminiscent of rotten cabbage. This indicates that your ethylthio-triazine product has hydrolyzed, releasing the thiol and converting your desired product into a hydroxy-triazine (or its tautomeric oxo-form).

This guide addresses the chemical instability of alkylthio-triazines during purification and provides field-proven protocols to prevent it.

Module 1: The Chemistry of Instability

Why is my product decomposing?

The 1,3,5-triazine ring is electron-deficient (π-deficient), making it highly susceptible to Nucleophilic Aromatic Substitution (

-

Acidic Catalysis (The Silica Trap): Standard silica gel is acidic (pH ~4–5). Protons coordinate with the ring nitrogens, increasing the electrophilicity of the carbon centers. Residual water in the silica then attacks the carbon bearing the –SEt group.

-

Oxidative Activation: If the sulfide oxidizes to a sulfoxide (–S(O)Et) or sulfone (–SO2Et) due to peroxides in solvents (like ether/THF), it becomes a "super-leaving group," hydrolyzing almost instantly upon contact with moisture.

Visualization: Acid-Catalyzed Hydrolysis Pathway

The following diagram illustrates the mechanistic failure point on acidic silica gel.

Figure 1: Mechanism of acid-catalyzed hydrolysis of ethylthio-triazines on silica gel.

Module 2: Purification Protocols

How do I purify it without decomposition?

Standard flash chromatography is the most common point of failure. You must modify the stationary phase to suppress acidity.

Protocol A: The "Neutralized Silica" Method (Recommended)

Use this method if you must use silica gel due to resolution requirements.

Reagents:

-

Standard Flash Silica Gel (40–63 µm)

-

Triethylamine (Et3N)

-

Mobile Phase Solvents (Hexane/Ethyl Acetate or DCM/MeOH)

Step-by-Step:

-

Slurry Preparation: Prepare your silica slurry using the non-polar component of your mobile phase (e.g., Hexane).

-

Deactivation: Add 1% v/v Triethylamine (Et3N) to the slurry. Stir for 5 minutes. This neutralizes the acidic silanol groups (Si-OH).

-

Packing: Pour the column. Flush with 2 column volumes (CV) of the mobile phase containing 1% Et3N.

-

Loading: Load your crude material. Crucial: Ensure your sample is not dissolved in an acidic solvent (like un-neutralized chloroform).

-

Elution: Run the column using your gradient. You can reduce Et3N to 0.1% in the elution solvent, but maintaining basicity is safer.

Protocol B: Neutral Alumina (The Safer Alternative)

If your compound is extremely labile (decomposes within minutes on silica), switch to Aluminum Oxide.

Comparison of Stationary Phases:

| Feature | Standard Silica Gel | Neutralized Silica (w/ Et3N) | Neutral Alumina (Brockmann III) |

| Surface pH | ~4.0 – 5.0 (Acidic) | ~7.5 – 8.5 (Basic) | ~7.0 – 7.5 (Neutral) |

| Risk of Hydrolysis | HIGH | Low | Minimal |

| Resolution | High | Moderate (Et3N can cause peak tailing) | Moderate |

| Loading Capacity | High | High | Lower (requires larger column) |

Module 3: Workup and Isolation

Preventing hydrolysis before the column.

The ethylthio group is stable to base but sensitive to the heat generated during acid-base extractions.

Critical Control Points (CCP)

-

Quenching Reactions:

-

Never quench a reaction mixture containing ethylthio-triazines with strong acid (HCl/H2SO4) if the temperature is >0°C.

-

Best Practice: Quench with saturated aqueous NH4Cl or Phosphate Buffer (pH 7.0) at 0°C.

-

-

Solvent Evaporation:

-

Triazines can hydrolyze in the rotovap water bath if traces of acid are present.

-

Rule: Add a few drops of Et3N or Pyridine to the flask before concentrating the solvent. This acts as a "proton sponge" during concentration.

-

Temperature: Keep water bath < 40°C.

-

Decision Tree: Purification Workflow

Follow this logic to determine the safest path for your specific molecule.

Figure 2: Decision matrix for selecting the appropriate purification method.

Frequently Asked Questions (FAQ)

Q: I see a new spot on the TLC plate that stays at the baseline. What is it? A: This is likely the hydroxy-triazine (cyanuric acid derivative). Unlike the ethylthio-triazine, the hydroxy form can tautomerize to the oxo-form, which is highly polar and hydrogen-bond donating, causing it to stick to the baseline of silica plates.

Q: Can I use DCM (Dichloromethane) for my column? A: Be careful. Commercial DCM is stabilized with amylene, but if it ages, it can form HCl. Always test the pH of your DCM or wash it with mild base before use. Furthermore, avoid chlorinated solvents if you suspect your triazine is acting as a nucleophile, as it can react with the solvent over long periods.

Q: My product turned from a white solid to a yellow oil. Why? A: This often indicates sulfur oxidation or hydrolysis. The yellow color can come from trace disulfide formation (EtS-SEt) or ring degradation byproducts. Check Proton NMR: if the ethyl quartet/triplet signals are shifting or splitting, degradation has occurred.

Q: Is the ethylthio group stable to Suzuki or Sonogashira coupling conditions? A: Generally, yes. The basic conditions of Pd-catalyzed couplings (Carbonate/Phosphate bases) are compatible with alkylthio groups. However, avoid oxidative conditions (like Pd(II) without efficient reduction) which might oxidize the sulfur.

References

- Smolin, E. M., & Rapoport, L. (1959). s-Triazines and Derivatives. Interscience Publishers. (The foundational text on triazine reactivity and hydrolysis mechanisms).

-

PubChem. (n.d.). Prometryn | C10H19N5S. National Library of Medicine. Retrieved from [Link] (Provides data on the hydrolysis kinetics of methylthio-triazines, analogous to ethylthio variants).

- Prosen, H., & Zupančič-Kralj, L. (2005). Solid-phase extraction of triazines. Trends in Analytical Chemistry. (Discusses the interaction of triazines with silica-based sorbents and stability issues).

-

Shiea, J., et al. (1999). On-Line Solid-Phase Extraction of Triazine Herbicides Using a Molecularly Imprinted Polymer. Analytical Chemistry. Retrieved from [Link] (Highlights the need for specific non-acidic extraction phases).

-

ResearchGate. (2009). Degradation kinetics of prometryn. Retrieved from [Link] (Confirming pH-dependent hydrolysis rates).

Solubility enhancement of 4-(Ethylthio)-6-isopropyl-1,3,5-triazin-2-amine in aqueous media

Technical Support Center: Solubility Optimization Subject: 4-(Ethylthio)-6-isopropyl-1,3,5-triazin-2-amine (EITA) Ticket ID: SOL-TRZ-004 Status: Resolved / Guide Published[1][2][3][4]

Executive Summary

You are working with This compound , a lipophilic weak base belonging to the s-triazine class.[1][2][3][4][5] Structurally, it shares significant physicochemical homology with commercial herbicides like Ametryn and Prometryn but possesses higher lipophilicity due to the ethylthio substitution.[4]

The Challenge: Users frequently report "crashing out" (precipitation) upon dilution into neutral aqueous buffers (PBS, media).[4] This occurs because the compound is predominantly uncharged at pH > 5.0 and possesses a high octanol-water partition coefficient (LogP).[1][2]

The Solution: This guide provides three validated workflows to solubilize EITA:

-

Organic-Aqueous Cosolvent System (For rapid screening).

-

pH-Dependent Dissolution (For analytical standards).

-

Cyclodextrin Complexation (For biological/animal studies).

Module 1: Physicochemical Profile & Critical Parameters

Understanding the molecule is the first step to dissolving it.

| Parameter | Estimated Value* | Implication for Solubility |

| pKa (Basic) | ~4.0 – 4.3 | The molecule is protonated (cationic) and soluble at pH < 3.[1][2][3][4] At pH 7.4, it is >99.9% neutral (insoluble).[4] |

| LogP | ~2.8 – 3.2 | Highly lipophilic.[4] It will partition into plastics (polystyrene plates, PVC tubing).[4] |

| Aqueous Solubility | < 15 mg/L (Neutral pH) | Direct addition of powder to water will result in a suspension, not a solution.[4] |

| Hydrolytic Stability | Moderate | The ethylthio group (-S-Et) can hydrolyze to a hydroxyl group in strong acid/base over time.[1][2][3][4] |

*Values estimated based on Structure-Activity Relationships (SAR) of homologous s-triazines (Ametryn, Prometryn).[1][2][4]

Module 2: Troubleshooting & Decision Framework

Q: I dissolved the powder in DMSO, but it precipitates when I add it to my cell culture media. Why? A: This is the "Solvent Shift" effect.[3][4] You are likely exceeding the kinetic solubility limit.[4]

-

Mechanism: When the DMSO stock hits the aqueous media, the local solvent environment becomes hydrophilic instantly.[4] The hydrophobic EITA molecules aggregate faster than they can disperse.[4]

-

Fix: Use the "Vortex Injection" technique (described in Module 3) and ensure your final concentration is below the thermodynamic solubility limit (approx. 10-20 µM in neutral media without carriers).[3]

Q: Can I use acid to dissolve it? A: Yes, but with caution.

-

Mechanism: As a weak base (pKa ~4.1), EITA will dissolve readily in 0.1 M HCl because the ring nitrogen protonates, forming a cation.[4]

-

Risk: If you neutralize this solution (e.g., adding NaOH to reach pH 7), the compound will instantly reprecipitate as it returns to its neutral form.[4]

-

Use Case: This method is best for Analytical Standards (HPLC) where the mobile phase remains acidic.

Q: The compound seems to "disappear" from my solution over 24 hours. A: Check your labware.

-

Issue: Lipophilic triazines adsorb strongly to soft plastics.[4]

-

Fix: Use Glass or PTFE (Teflon) coated vials.[3][4] If using microplates, use "Low-Binding" polypropylene plates.[1][2]

Module 3: Validated Solubilization Protocols

Workflow A: The "Vortex Injection" (For In Vitro Screening)

Best for: High-throughput screening, cell assays (Final conc. < 50 µM).[1][2][3][4]

-

Prepare Stock: Dissolve EITA in 100% DMSO to create a 20 mM stock solution. Ensure it is perfectly clear.

-

Prepare Vehicle: Pre-warm your culture media or buffer to 37°C.

-

The Injection:

-

Set the media on a vortex mixer at medium speed.

-

Slowly inject the DMSO stock into the center of the vortex (do not touch the walls).

-

Critical: Limit final DMSO concentration to 0.5% (v/v).

-

-

Equilibration: Let the solution stand for 15 minutes. Inspect for turbidity (cloudiness) against a dark background.[4]

Workflow B: Cyclodextrin Complexation (For In Vivo/High Conc.)

Best for: Animal studies requiring high doses (> 1 mg/mL) without toxic solvents. Mechanism: The hydrophobic EITA molecule is encapsulated inside the HP-β-CD cavity.[1][2][3]

-

Carrier Preparation: Prepare a 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) solution in sterile water.[1][2][3][4] Filter (0.22 µm).[4]

-

Addition: Add excess EITA powder to the CD solution (aim for 2 mg/mL).

-

Energy Input:

-

Sonicate for 30 minutes at 40°C.

-

Shake (orbital shaker) at 200 RPM for 24 hours at room temperature.

-

-

Clarification: Centrifuge at 10,000 x g for 10 minutes to remove undissolved powder.

-

Result: The supernatant is a stable, clear complex ready for injection.[4]

Module 4: Visualizing the Logic

Figure 1: Solubilization Strategy Decision Tree

Use this logic flow to select the correct solvent system for your specific application.

Caption: Decision matrix for selecting the optimal solubilization method based on experimental needs.

Figure 2: Mechanism of pH-Dependent Solubility

Why acidification works for s-triazines.

Caption: Reversible protonation of the triazine ring nitrogen drives solubility in acidic media.[1][2][3]

References

-

Yalkowsky, S. H., et al. (2010).[4] Handbook of Aqueous Solubility Data. CRC Press.[4] (Provides foundational solubility data for s-triazine homologs like Ametryn).

-

Loftsson, T., & Brewster, M. E. (2010).[4] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

-

Pacioni, N. L., et al. (2008).[4] Interactions of s-triazines with cyclodextrins. Journal of Photochemistry and Photobiology A: Chemistry. (Details the binding affinity of triazine derivatives with Cyclodextrins).

-

PubChem Compound Summary. (2024). Ametryn (Homolog Reference). National Center for Biotechnology Information.[4] Link

Sources

- 1. 1,3,5-Triazine-2,4-diamine, 6-chloro- [webbook.nist.gov]

- 2. chembk.com [chembk.com]

- 3. 4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine | C6H10N4S | CID 2726596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3,5-Triazine - Wikipedia [en.wikipedia.org]

- 5. Ametryn removal by Metarhizium brunneum: Biodegradation pathway proposal and metabolic background revealed - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting Grignard addition to cyanuric chloride for isopropyl derivatives

Topic: Troubleshooting Isopropyl Grignard Addition to 2,4,6-Trichloro-1,3,5-triazine (TCT) Ticket ID: TCT-IPR-001 Assigned Specialist: Senior Application Scientist

Introduction: The "Goldilocks" Challenge

Welcome to the technical support hub for triazine chemistry. You are likely here because you are attempting to synthesize 2-isopropyl-4,6-dichloro-1,3,5-triazine (mono-substitution) or a higher homologue, and you are encountering issues with selectivity, yield, or isolation.

The reaction between Cyanuric Chloride (TCT) and Isopropylmagnesium Chloride (iPrMgCl) is governed by a strict temperature-dependent stepwise substitution . Unlike standard electrophiles, TCT possesses three leaving groups whose reactivity drops logarithmically after each substitution.

This guide treats your experiment as a controllable system. We will debug the three most common failure modes: Loss of Selectivity (Over-alkylation) , Hydrolysis (The "White Solid" Problem) , and Workup Emulsions .

Module 1: The Reaction Control Matrix

The most critical variable in this synthesis is the correlation between Temperature and Stoichiometry . You cannot force the reaction with excess reagent without compromising selectivity.

Standard Operating Parameters (SOP)

| Target Product | Substitution Level | Stoichiometry (iPrMgCl) | Temperature Window | Reaction Time |

| Mono-isopropyl | 1 | 1.05 - 1.10 equiv | -20°C to -10°C | 2 - 4 hours |

| Di-isopropyl | 2 | 2.10 - 2.20 equiv | 0°C to RT | 4 - 12 hours |

| Tri-isopropyl | 3 | 3.50+ equiv | Reflux (THF) | 12 - 24 hours |

Critical Note: The isopropyl group is sterically bulky. While methyl Grignard might di-substitute at

C, isopropyl requires slightly more energy to push the second addition, but less energy to stop at the mono-stage. Use this steric bulk to your advantage.

Module 2: Visualizing the Pathway

Understanding the energy landscape is vital for troubleshooting. The following diagram illustrates the stepwise activation energy barriers.

Figure 1: Stepwise alkylation pathway of Cyanuric Chloride. Note the increasing temperature requirements for each subsequent substitution.

Module 3: Troubleshooting Guides (FAQ Format)

Issue 1: "I'm getting a mixture of Mono- and Di-substituted products."

Root Cause Analysis: This is a kinetic control failure. The reaction temperature was likely too high during the addition, or the local concentration of Grignard was too high (mixing issue).

Corrective Actions:

-

Lower the Temperature: Cool the TCT solution to -20°C before addition. Do not allow it to rise above -10°C until the addition is complete.

-

Dilution Factor: Dissolve the TCT in a larger volume of THF. High dilution favors mono-substitution.

-

Addition Rate: Add the Grignard reagent dropwise over 1-2 hours. If you add it too fast, local "hotspots" of excess reagent will immediately attack the mono-product to form the di-product.

-

Reverse Addition: Not recommended for this specific reaction. Adding TCT to Grignard will instantly result in multi-substitution. Always add Grignard to TCT.

Issue 2: "My yield is low, and I see a white precipitate that isn't my product."

Root Cause Analysis: Hydrolysis. Cyanuric chloride is extremely sensitive to moisture. The "white solid" is likely cyanuric acid or a hydroxy-triazine derivative formed by reaction with water in the solvent or atmosphere.

Corrective Actions:

-

Solvent Quality: Use freshly distilled THF (sodium/benzophenone) or THF from a solvent purification system (SPS).

-

TCT Purity: Commercial TCT often hydrolyzes in the bottle. Recrystallize your TCT from hexane or toluene before use if it smells strongly of HCl or looks clumpy.

-

Inert Atmosphere: Perform the reaction under a strict Nitrogen or Argon balloon.

Issue 3: "The workup is a sticky mess/emulsion."

Root Cause Analysis:

Magnesium salts (

Corrective Actions:

-

The Acid Quench: Quench the reaction with 1M HCl or saturated NH₄Cl .

-

Why? This keeps magnesium in solution as

(aqueous) rather than precipitating as hydroxides.

-

-

Fieser Workup (Alternative): If the emulsion persists, add a small amount of water, followed by 15% NaOH, then water again (standard Fieser method), filter off the solid magnesium salts, and evaporate the filtrate.

-

Solvent Swap: If using THF, the organic/aqueous separation can be poor. Evaporate the THF before the aqueous wash and redissolve the residue in Dichloromethane (DCM) or Ethyl Acetate . These separate much better from water.

Module 4: Advanced Protocol (The "Turbo" Method)

For researchers requiring high precision or dealing with difficult substrates, the use of Turbo Grignard (

Why it works: The Lithium Chloride breaks up the polymeric aggregates of the Grignard reagent, increasing the concentration of the active monomeric species. This results in faster kinetics at lower temperatures, improving selectivity.

Protocol Adjustment:

-

Reagent: Use

(commercially available, ~1.3 M in THF).[1][2][3] -

Temperature: You can often perform the mono-substitution at -30°C with higher conversion rates than standard Grignard.

-

Workup: The presence of LiCl usually improves the solubility of the salts during workup, reducing emulsion formation.

Module 5: Decision Tree for Troubleshooting

Use this flow to diagnose your specific experimental failure.

Figure 2: Diagnostic logic flow for optimizing the Grignard-TCT reaction.

References

-

Menicagli, R., Samaritani, S., & Zucchelli, V. (2000).[4][5] 2-Alkyl-4,6-dialkylamino-1,3,5-triazines via Grignard Alkylation of Cyanuric Chloride: An Aged Reaction Revisited. Tetrahedron, 56(48), 9705–9711.

-

Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522.

-

Organic Syntheses. (1973). Preparation of Isopropylmagnesium Chloride.[3][6] Org.[7][8] Synth., 53, 116. (General Grignard handling).[4][6][7][9]

-

Knochel, P., et al. (2004). Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange. Angewandte Chemie International Edition, 43(25), 3333-3335. (Reference for Turbo Grignard mechanics).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP3560934A1 - Process for the preparation of pure 2-cyanophenylboronic acid and esters thereof, intermediates of perampanel or of e2040 - Google Patents [patents.google.com]

- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 5. (PDF) 2Alkyl4,6-dialkylamino-1,3,5-triazines via Grignard Alkylation of Cyanuric Chloride: An Aged Reaction Revisited [academia.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. youtube.com [youtube.com]

- 8. Grignard Reaction [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

Technical Guide: Optimizing Reaction Temperature for Ethanethiol Substitution on Triazines

From: Dr. Alex V., Senior Application Scientist

To: Chemical Process Development Team

Subject: Optimization & Troubleshooting for Triazine-Thiol

Strategic Overview: The "Temperature Ladder" Principle

The nucleophilic aromatic substitution (

To achieve precise control over the degree of substitution (mono-, di-, or tri-), you must adhere to the Temperature Ladder . Violating these temperature windows is the primary cause of poor selectivity and byproduct formation.

The Ethanethiol Constraint (Critical)

Unlike amine substitutions, ethanethiol introduces a physical constraint: Volatility .

-

Ethanethiol Boiling Point:

[1] -

Required Temp for 3rd Substitution:

Implication: You cannot drive the reaction to tri-substitution using standard reflux in an open system, as the reagent will evaporate before the activation energy is reached. Pressure vessels or sealed tubes are mandatory for high-temperature steps.

Visualizing the Reaction Pathway[2]

Figure 1: The Stepwise Temperature Ladder for Triazine Substitution. Note the increasing energy requirement for each subsequent step.

Experimental Protocol & Optimization Matrix

Reagent Stoichiometry & Conditions

| Target Product | Eq. Ethanethiol | Base (Eq.) | Solvent System | Temperature | Reaction Time |

| Mono- | 0.95 - 1.0 | 1.0 - 1.1 | Acetone, THF, or DCM | 30 - 60 min | |

| Di- | 2.0 - 2.1 | 2.0 - 2.2 | THF or Toluene | 3 - 6 hours | |

| Tri- | 3.1 - 3.5 | 3.5 - 4.0 | Toluene, DMF, or Dioxane | 12 - 24 hours |

*Must use sealed tube/pressure vial due to EtSH boiling point (

Recommended Base

Potassium Carbonate (

Troubleshooting Guide (Q&A)

Scenario A: Selectivity Issues (Over/Under Reaction)

Q: I am targeting the mono-substituted product, but I see significant di-substituted impurity by TLC/LCMS. Why?

-

Root Cause: The reaction temperature spiked, or the addition was too fast. The reaction of TCT with thiols is exothermic. If the local concentration of thiol is high and heat is not dissipated, the "local" temperature exceeds

, activating the second chloride. -

Solution:

-

Pre-cool the TCT solution to

or -

Add the ethanethiol/base mixture dropwise over 30–60 minutes.

-

Ensure vigorous stirring to dissipate heat.

-

Q: I cannot drive the reaction to completion for the tri-substituted product. It stalls at the di-substituted stage.

-

Root Cause: Insufficient energy or loss of reagent. The third chloride is deactivated by the two electron-donating sulfur groups.

-

Solution:

-

Check your vessel: If you are refluxing at

under ambient pressure, your ethanethiol (bp -

Solvent Switch: Change from Acetone/THF (lower boiling) to Toluene or Dioxane to allow higher internal temperatures (

). -

Catalyst: Add 5–10 mol% DMAP or use a stronger base (NaH) if steric hindrance is suspected (though less likely with linear ethanethiol).

-

Scenario B: Impurity Profile

Q: I see a peak corresponding to a hydroxyl-substituted triazine (M-Cl + OH).

-